Cas no 91806-09-6 (1-N-(4-methylphenyl)benzene-1,2-diamine)

1-N-(4-methylphenyl)benzene-1,2-diamine Chemical and Physical Properties
Names and Identifiers
-
- HMS1402J17
- 2'-Amino-4-methyl-diphenylamin
- N-p-tolyl-o-phenylenediamine
- AGN-PC-0005B4
- EN300-02818
- MS-2807
- N-p-Tolyl-o-phenylendiamin
- N-(4-methylphenyl)benzene-1,2-diamine
- N-p-tolylbenzene-1,2-diamine
- AC1Q39GO
- 2-amino-4'-methyldiphenylamine
- N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride
- N-(4-methylphenyl)-1,2-benzenediamine
- 2-N-(4-methylphenyl)benzene-1,2-diamine,hydrochloride
- 2-n-(4-methylphenyl)benzene-1,2-diamine
- hydrochloride
- N1-(4-methylphenyl)benzene-1,2-diamine hydrochloride
- 1-N-(4-methylphenyl)benzene-1,2-diamine hydrochloride
- N~1~-(4-methylphenyl)-1,2-benzenediamine hydrochloride
- N-(2-AMINOPHENYL)-N-(4-METHYLPHENYL)AMINEHYDROCHLORIDE
- NE12477
- 2-N-(4-methylphenyl)benzene-1,2-diamine;hydrochloride
- N~1~-(4-Methylphenyl)benzene-1,2-diamine--hydrogen chloride (1/1)
- 1-N-(4-methylphenyl)benzene-1,2-diamine
-
- Inchi: 1S/C13H14N2.ClH/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14;/h2-9,15H,14H2,1H3;1H
- InChI Key: UWBOTFWDHYEUKV-UHFFFAOYSA-N
- SMILES: Cl.N(C1C=CC=CC=1N)C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 234.09200
- Monoisotopic Mass: 234.0923762 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 185
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38
- Molecular Weight: 234.72
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 351.6±25.0 °C at 760 mmHg
- Flash Point: 195.6±26.8 °C
- PSA: 38.05000
- LogP: 4.77700
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
1-N-(4-methylphenyl)benzene-1,2-diamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-N-(4-methylphenyl)benzene-1,2-diamine Customs Data
- HS CODE:2921590090
- Customs Data:
China Customs Code:
2921590090Overview:
2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-N-(4-methylphenyl)benzene-1,2-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-40549-2.5g |
N1-(4-methylphenyl)benzene-1,2-diamine |
91806-09-6 | 95.0% | 2.5g |
$586.0 | 2025-03-21 | |
Enamine | EN300-40549-0.25g |
N1-(4-methylphenyl)benzene-1,2-diamine |
91806-09-6 | 95.0% | 0.25g |
$110.0 | 2025-03-21 | |
TRC | M696030-50mg |
1-N-(4-methylphenyl)benzene-1,2-diamine |
91806-09-6 | 50mg |
$ 50.00 | 2022-06-03 | ||
TRC | M696030-500mg |
1-N-(4-methylphenyl)benzene-1,2-diamine |
91806-09-6 | 500mg |
$ 295.00 | 2022-06-03 | ||
1PlusChem | 1P00H1SC-250mg |
N-(2-AMINOPHENYL)-N-(4-METHYLPHENYL)AMINE HYDROCHLORIDE |
91806-09-6 | 95% | 250mg |
$158.00 | 2025-02-27 | |
A2B Chem LLC | AH94668-2.5g |
N-(2-AMINOPHENYL)-N-(4-METHYLPHENYL)AMINE HYDROCHLORIDE |
91806-09-6 | 95% | 2.5g |
$652.00 | 2024-04-19 | |
1PlusChem | 1P00H1SC-50mg |
N-(2-AMINOPHENYL)-N-(4-METHYLPHENYL)AMINE HYDROCHLORIDE |
91806-09-6 | 95% | 50mg |
$91.00 | 2025-02-27 | |
1PlusChem | 1P00H1SC-100mg |
N-(2-AMINOPHENYL)-N-(4-METHYLPHENYL)AMINE HYDROCHLORIDE |
91806-09-6 | 95% | 100mg |
$121.00 | 2025-02-27 | |
1PlusChem | 1P00H1SC-5g |
N-(2-AMINOPHENYL)-N-(4-METHYLPHENYL)AMINE HYDROCHLORIDE |
91806-09-6 | 95% | 5g |
$999.00 | 2025-02-27 | |
Enamine | EN300-40549-0.5g |
N1-(4-methylphenyl)benzene-1,2-diamine |
91806-09-6 | 95.0% | 0.5g |
$209.0 | 2025-03-21 |
1-N-(4-methylphenyl)benzene-1,2-diamine Related Literature
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
Additional information on 1-N-(4-methylphenyl)benzene-1,2-diamine
Comprehensive Analysis of 1-N-(4-methylphenyl)benzene-1,2-diamine (CAS No. 91806-09-6)
1-N-(4-methylphenyl)benzene-1,2-diamine, with the CAS number 91806-09-6, is a specialized organic compound widely utilized in the synthesis of dyes, pigments, and advanced materials. This aromatic diamine derivative has garnered significant attention due to its unique chemical properties and applications in industries such as textiles, coatings, and electronics. Researchers and manufacturers are increasingly exploring its potential in sustainable chemistry and green synthesis, aligning with global trends toward eco-friendly production methods.
The compound's molecular structure features a benzene ring substituted with two amino groups and a 4-methylphenyl moiety, which enhances its reactivity and solubility in organic solvents. This structural characteristic makes it a valuable intermediate in the production of high-performance polymers and azo dyes. Recent studies highlight its role in developing photovoltaic materials, where its electron-donating properties contribute to improved efficiency in solar cells. As the demand for renewable energy solutions grows, 1-N-(4-methylphenyl)benzene-1,2-diamine is poised to play a pivotal role in next-generation technologies.
In the context of user search trends, queries such as "applications of benzene-1,2-diamine derivatives" and "CAS 91806-09-6 safety data" reflect widespread interest in both the functional uses and handling guidelines of this compound. Addressing these concerns, it is crucial to note that proper storage conditions—such as protection from light and moisture—are essential to maintain its stability. Additionally, its compatibility with other chemicals, like epoxy resins and polyurethane precursors, is frequently investigated by formulators seeking to optimize material performance.
From an SEO perspective, this article targets long-tail keywords like "1-N-(4-methylphenyl)benzene-1,2-diamine synthesis method" and "91806-09-6 chemical properties," which are commonly searched by professionals in the field. The compound's relevance to circular economy initiatives is another hot topic, as industries seek to minimize waste through reusable intermediates. Its potential in biodegradable dye formulations further underscores its alignment with environmental regulations and consumer preferences for sustainable products.
In summary, 1-N-(4-methylphenyl)benzene-1,2-diamine (CAS No. 91806-09-6) represents a versatile and forward-looking chemical with broad industrial applicability. Its integration into cutting-edge research and compliance with green chemistry principles ensures its continued relevance in scientific and commercial domains. Future developments may explore its use in smart textiles and organic electronics, further expanding its market potential.
91806-09-6 (1-N-(4-methylphenyl)benzene-1,2-diamine) Related Products
- 1805209-13-5(2-Bromo-4-chloro-5-cyanobenzenesulfonyl chloride)
- 2227705-75-9(rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine hydrochloride, cis)
- 2023519-17-5((1-Ethoxy-4,4-difluorocyclohexyl)methanamine)
- 2167706-75-2(3-bromo-2-(4-tert-butylcyclohexyl)propan-1-ol)
- 1481937-46-5(5-amino-3-(2-hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one)
- 89793-08-8(6-Chloro-2,4-dimethyl-3-nitropyridine)
- 869354-96-1(5’-O-(Dimethoxytrityl)-N2-methyl-2’-deoxy-guanosine)
- 2703779-95-5(tert-butyl N-(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidenecarbamate)
- 2229142-64-5((1H-indol-2-yl)methanesulfonyl chloride)
- 2171973-96-7(3-bromo-1-methyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole)




